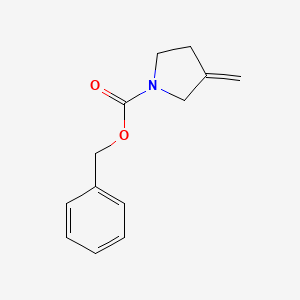

1-Cbz-3-methylenepyrrolidine

Description

Contextual Significance of Substituted Pyrrolidines in Contemporary Chemical Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. bohrium.com Its prevalence in numerous natural products, bioactive molecules, and pharmaceuticals underscores its importance. lifechemicals.commappingignorance.org The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional chemical space, a desirable trait in the design of novel therapeutic agents. nih.gov This structural feature, along with the potential for up to four stereogenic centers, provides a rich platform for creating diverse molecular architectures. nih.gov

Substituted pyrrolidines are integral components of many FDA-approved drugs and are found in a wide array of biologically active compounds, including antihypertensive agents and antiviral medications. lifechemicals.com The nitrogen atom of the pyrrolidine ring is a key site for substitution, with a vast majority of pyrrolidine-based drugs being substituted at this position. nih.gov Furthermore, substitutions at the carbon atoms of the ring can influence the molecule's physical and biological properties, making the synthesis of variously substituted pyrrolidines a significant focus of contemporary chemical research. bohrium.comnih.gov The development of synthetic methods to access these compounds, particularly in an enantiomerically pure form, is of paramount importance for the pharmaceutical industry. mappingignorance.org

Strategic Role of the Carbobenzyloxy (Cbz) Protecting Group in Nitrogen Heterocycle Synthesis

In the multi-step synthesis of complex molecules, particularly nitrogen-containing heterocycles, the use of protecting groups is a fundamental strategy. wikipedia.org The carbobenzyloxy (Cbz or Z) group is a widely employed protecting group for amines, introduced to prevent their participation in unwanted side reactions. total-synthesis.comnumberanalytics.com By converting a reactive amine into a less reactive carbamate (B1207046), chemists can selectively perform reactions on other parts of a molecule. total-synthesis.com

The Cbz group is valued for its stability under a range of reaction conditions, including basic and mildly acidic environments, making it orthogonal to many other common protecting groups like Boc and Fmoc. total-synthesis.comtotal-synthesis.com This orthogonality is crucial in complex syntheses, such as peptide synthesis, where multiple protecting groups are used and must be removed selectively. total-synthesis.comfiveable.me The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate under basic conditions. total-synthesis.com

Deprotection of the Cbz group is most commonly achieved through hydrogenolysis, a reduction reaction using hydrogen gas and a palladium catalyst, which cleaves the group to release the free amine, toluene, and carbon dioxide. wikipedia.orgtotal-synthesis.com This specific method of removal adds to its strategic value in synthetic planning. total-synthesis.com The Cbz group's reliability and well-understood reactivity have made it an indispensable tool in the synthesis of nitrogen heterocycles for over 90 years. total-synthesis.com

Synthetic Utility of the Exocyclic Methylene (B1212753) Moiety in Pyrrolidine Framework Elaboration

The exocyclic methylene group, a double bond outside of the main ring structure, is a versatile functional group that serves as a key handle for the further elaboration of the pyrrolidine framework. This moiety can participate in a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The reactivity of the exocyclic double bond allows for a range of addition reactions. For instance, it can undergo oxidation to form epoxides or diols, and reduction to the corresponding methyl-substituted pyrrolidine. It can also serve as a dipolarophile in cycloaddition reactions, providing a pathway to more complex fused or spirocyclic ring systems. nih.govacs.org Furthermore, the exocyclic methylene group can be involved in transition metal-catalyzed reactions, such as hydroformylation or cross-coupling reactions, to introduce a variety of substituents. nih.gov The ability to functionalize the pyrrolidine ring in this manner is highly valuable for creating libraries of compounds for biological screening and for the synthesis of specific target molecules. researchgate.netchemrxiv.org

Properties of 1-Cbz-3-methylenepyrrolidine

| Property | Value |

|---|---|

| IUPAC Name | benzyl 3-methylenepyrrolidine-1-carboxylate |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| CAS Number | 150543-35-4 |

| Appearance | White to off-white solid |

| Melting Point | 45-48 °C |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-methylidenepyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-11-7-8-14(9-11)13(15)16-10-12-5-3-2-4-6-12/h2-6H,1,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRAJGHBVXPIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of the N Carbobenzyloxy 3 Methylenepyrrolidine Core

Chemical Transformations of the Exocyclic Methylene (B1212753) Group

The exocyclic double bond is a versatile functional handle, amenable to a variety of transformations that allow for the construction of more complex molecular architectures.

The alkene moiety of 1-Cbz-3-methylenepyrrolidine can participate as a 2π-electron component (a dipolarophile or dienophile) in cycloaddition reactions to form spirocyclic systems. These reactions are powerful tools for rapidly increasing molecular complexity.

A primary example of this reactivity is the 1,3-dipolar cycloaddition. While specific studies on this compound are not extensively documented, the reactivity of similar exocyclic α-methylene lactones provides a strong precedent. For instance, the exocyclic double bond of α-methylene-γ-butyrolactone undergoes 1,3-dipolar cycloaddition with various nitrones to generate novel spiro-isoxazolidine derivatives. mdpi.com This transformation highlights the ability of the exocyclic alkene to act as an effective dipolarophile, leading to the formation of a five-membered heterocyclic ring fused in a spiro fashion at the C3 position of the pyrrolidine (B122466) core.

Table 1: Representative 1,3-Dipolar Cycloaddition with an Exocyclic Alkene System

| Dipole | Dipolarophile | Product | Conditions | Yield | Ref |

|---|---|---|---|---|---|

| C-Phenyl-N-methylnitrone | α-Methylene-γ-butyrolactone | Spiro-isoxazolidine | Toluene, reflux | Moderate | mdpi.com |

| C,N-Diphenylnitrone | α-Methylene-γ-butyrolactone | Spiro-isoxazolidine | Toluene, reflux | Moderate | mdpi.com |

Similarly, the exocyclic methylene can function as a dienophile in [4+2] Diels-Alder cycloadditions. Studies on α-methylene lactams, which are structurally analogous to this compound, have shown that they can react with dienes like 2,3-dimethyl-1,3-butadiene (B165502) in the presence of a Lewis acid catalyst to form spirocyclic cyclohexene (B86901) derivatives. organic-chemistry.org The reaction proceeds to construct a six-membered ring, demonstrating a powerful strategy for building complex polycyclic frameworks.

The exocyclic double bond is readily susceptible to a range of addition and oxidation reactions, allowing for direct installation of new functional groups at the C3-position.

Dihydroxylation: A fundamental transformation is the syn-dihydroxylation of the alkene to produce a vicinal diol. This is commonly achieved using osmium tetroxide (OsO₄) in catalytic amounts, with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst (Upjohn dihydroxylation). chem-station.com This reaction proceeds through a concerted [3+2] cycloaddition mechanism, resulting in the addition of two hydroxyl groups to the same face of the double bond. orgsyn.org The resulting 1-Cbz-pyrrolidine-3-spiro-1',2'-ethanediol is a versatile intermediate for further synthesis.

Table 2: Representative Dihydroxylation of Alkenes

| Substrate | Reagents | Product | Key Features | Ref |

|---|---|---|---|---|

| Alkene | cat. OsO₄, NMO | cis-1,2-Diol | syn-addition, reliable method | masterorganicchemistry.comwikipedia.org |

| Alkene | Cold, dilute KMnO₄ | cis-1,2-Diol | Alternative to OsO₄, can lead to over-oxidation | wikipedia.org |

Epoxidation: The alkene can be converted to an epoxide (oxirane) using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom delivered to one face of the double bond, creating a spirocyclic epoxide at the C3 position. This epoxide is a valuable electrophilic intermediate, susceptible to ring-opening by various nucleophiles to install functionality at both the methylene carbon and the C3 position of the pyrrolidine ring. acs.org

Ozonolysis: Ozonolysis provides a method for the oxidative cleavage of the double bond. Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield 1-Cbz-3-pyrrolidinone. This transformation is a key method for converting the exocyclic methylene group into a ketone, which can then serve as a handle for a wide range of subsequent reactions, such as aldol (B89426) condensations or reductive aminations. A recent methodology has shown that ozonolysis in conjunction with copper catalysis can even convert C(sp³)–C(sp²) bonds into C(sp³)–N bonds. acs.org

Functionalization Strategies for the Pyrrolidine Ring System

Beyond the reactivity of the methylene group, the saturated pyrrolidine framework itself can be functionalized through modern synthetic methods.

The direct activation and functionalization of otherwise inert C-H bonds has emerged as a powerful strategy for modifying heterocyclic cores. For N-Cbz protected pyrrolidines, these reactions can be directed to specific positions.

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to proline derivatives, which share the N-Cbz-pyrrolidine core. Using an 8-aminoquinoline (B160924) (AQ) amide as a directing group attached to the carboxylate of N-Cbz-proline, arylation occurs specifically at the C3 position. nih.gov The reaction proceeds with high stereospecificity, affording the cis-2,3-disubstituted pyrrolidine. This highlights how the Cbz group is compatible with and can influence the stereochemical outcome of C-H activation manifolds. Further studies have shown that C4-arylation of pyrrolidine-3-carboxamides is also possible, demonstrating regiochemical control based on the directing group's position. wikipedia.org

Table 3: C-H Arylation of N-Cbz-Proline Derivative

| Substrate | Arylating Agent | Catalyst / Base | Product | Yield | Ref |

|---|---|---|---|---|---|

| N-Cbz-Pro-AQ | 4-Iodotoluene | Pd(OAc)₂, AgOAc | cis-3-(p-tolyl)-N-Cbz-Pro-AQ | 91% | nih.gov |

| N-Cbz-Pro-AQ | 4-Iodoanisole | Pd(OAc)₂, AgOAc | cis-3-(p-methoxyphenyl)-N-Cbz-Pro-AQ | 85% | nih.gov |

Furthermore, radical-based C-H functionalization is also viable. N-Cbz-pyrrolidine can undergo bromination upon treatment with N-bromosuccinimide (NBS) and a radical initiator. This reaction leads to functionalization at the C2 position (alpha to the nitrogen), proceeding through an N-acyliminium ion intermediate. nrochemistry.com This demonstrates a complementary reactivity pattern to the transition-metal-catalyzed methods.

Skeletal remodeling of the pyrrolidine ring, while challenging, provides access to different heterocyclic systems.

Ring Contraction: A classic method for achieving ring contraction in cyclic ketones is the Favorskii rearrangement. ua.es While not a reaction of the this compound core itself, its derivative, 1-Cbz-2-halo-3-pyrrolidinone, could theoretically undergo this transformation. Treatment of such an α-halo ketone with a base (e.g., sodium methoxide) would induce a rearrangement to form a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a ring-contracted product. nih.gov This would convert the five-membered pyrrolidine ring into a four-membered azetidine (B1206935) ring, specifically a methyl 1-Cbz-azetidine-2-carboxylate derivative.

Ring Expansion: Conversely, pyrrolidine derivatives can be expanded to form six-membered piperidine (B6355638) rings. Methodologies have been developed where N-Boc protected 2-(hydroxymethyl)pyrrolidines undergo a ring expansion via an aziridinium (B1262131) ion intermediate. masterorganicchemistry.comacs.org This type of transformation, if applied to a corresponding N-Cbz derivative, would involve converting the exocyclic methylene of this compound into a hydroxymethyl or aminomethyl group, followed by a rearrangement (e.g., a Tiffeneau-Demjanov type rearrangement) to furnish a piperidine core.

Influence of the N-Carbobenzyloxy (Cbz) Protecting Group on Pyrrolidine Reactivity and Selectivity

The N-Cbz group is not merely a passive protecting group; it actively modulates the electronic and steric properties of the pyrrolidine ring, thereby influencing its reactivity and the selectivity of transformations.

Electronic Effects: As a carbamate (B1207046), the Cbz group is electron-withdrawing. The nitrogen lone pair participates in resonance with the adjacent carbonyl group, significantly decreasing the basicity and nucleophilicity of the nitrogen atom compared to an unprotected or N-alkyl pyrrolidine. mdpi.com This electronic effect prevents unwanted side reactions at the nitrogen, such as protonation or alkylation under many reaction conditions. Furthermore, this withdrawal of electron density stabilizes adjacent carbanions or radical intermediates, facilitating reactions like the C-H functionalization at the C2 position. nrochemistry.com

Compatibility and Cleavage: The Cbz group is stable to a wide range of reaction conditions, including many oxidative and nucleophilic reagents, making it compatible with the functionalization of the exocyclic methylene group and C-H bonds. However, it is readily cleaved under specific conditions, most commonly catalytic hydrogenolysis (H₂/Pd-C), which preserves most other functional groups. This reliable and mild deprotection strategy is a key reason for its widespread use in multi-step synthesis.

Theoretical and Computational Investigations of N Carbobenzyloxy 3 Methylenepyrrolidine

Conformational Analysis of the Pyrrolidine (B122466) Ring and Substituents

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain. This puckering, combined with the rotational freedom of the N-carbobenzyloxy (Cbz) and 3-methylene substituents, results in a complex conformational landscape.

Quantum chemical methods are essential for accurately describing the energetics and geometries of molecular conformations. nih.gov Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used for this purpose. nii.ac.jp Studies on the parent pyrrolidine ring show that it undergoes a process called pseudorotation, continuously interconverting between various envelope (where one atom is out of the plane of the other four) and twist (where two adjacent atoms are displaced on opposite sides of a plane) conformations. acs.org The two most stable conformers are typically found to be the N-H equatorial and N-H axial forms. acs.org High-level computations have determined the equatorial conformer to be slightly more stable than the axial one. nih.gov

For N-Cbz-3-methylenepyrrolidine, these methods can model how the bulky Cbz group and the exocyclic double bond influence the ring's puckering. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can optimize the geometry of various possible conformers and calculate their relative energies. nih.govnii.ac.jp The Cbz group introduces an amide bond, which can exist in cis and trans conformations, further diversifying the conformational possibilities. acs.org Quantum mechanical calculations are crucial for determining the energy penalty associated with the less stable cis isomer and how this choice affects the ring's pucker. acs.org

| Method | Typical Application | Key Findings/Advantages | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, relative energy calculation, frequency calculations. | Good balance of accuracy and computational cost for organic molecules. Capable of identifying stable conformers and transition states. | nii.ac.jpacs.org |

| MP2 | Higher accuracy energy calculations, especially for systems with electron correlation effects. | Often used to refine energies obtained from DFT geometries. More accurate for subtle energy differences between conformers. | nih.govacs.orgbiorxiv.org |

| Hartree-Fock (HF) | Initial geometry optimizations, basis for more advanced methods. | Less computationally demanding but often less accurate than DFT or MP2 as it neglects electron correlation. | acs.orgacs.org |

While quantum methods are highly accurate, they can be computationally expensive. nih.gov Empirical energy calculations, based on molecular mechanics (MM) force fields (e.g., AMBER, MMFF), offer a faster alternative for exploring the conformational space. These methods model a molecule as a collection of atoms connected by springs, using a set of parameters to calculate the steric and electrostatic energies of different conformations.

For a flexible molecule like 1-Cbz-3-methylenepyrrolidine, a common strategy is to perform an initial conformational search using molecular mechanics to identify a broad range of low-energy structures. The most promising candidates are then subjected to higher-level quantum chemical calculations for more accurate geometry optimization and energy evaluation. nii.ac.jp This combined approach balances computational cost with accuracy. Molecular mechanics can effectively map the puckering possibilities of the pyrrolidine ring, although the specific energy differences may be less reliable than those from DFT or MP2 calculations. biorxiv.org

The complete set of conformations and the energy barriers that separate them define the molecule's conformational landscape. For the pyrrolidine ring itself, the barrier for pseudorotation is relatively low. nih.gov Ab initio calculations and experimental studies on pyrrolidine have estimated this barrier to be around 2-3 kcal/mol (220-284 cm⁻¹), indicating that the ring is highly flexible at room temperature. nih.gov

In this compound, two key rotational barriers are of interest: the barrier to ring pseudorotation and the barrier to rotation around the C(O)-N amide bond of the Cbz group. The latter is significantly higher due to the partial double-bond character of the amide linkage and is typically in the range of 15-20 kcal/mol. This high barrier means that the cis and trans amide rotamers interconvert slowly at room temperature. acs.org Computational methods like DFT can be used to locate the transition state for this rotation and accurately calculate the energy barrier. acs.org The presence of the 3-methylene group can also influence the ring's flexibility, potentially creating preferential puckering modes to minimize allylic strain.

| Process | System | Calculated Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Ring Pseudorotation | Pyrrolidine | ~0.8 | CCSD(T) | nih.gov |

| Amide cis/trans Isomerization | N-acetyl-L-proline | ~18-20 | DFT/MP2 | acs.org |

| Ring Inversion | N-methyltetrahydro-1,3-oxazine | Variable (solvent dependent) | DFT | researchgate.net |

Mechanistic Studies of Reaction Pathways

Theoretical methods are indispensable for investigating the mechanisms of chemical reactions, providing detailed information about transition states and intermediates that are transient and difficult to observe directly.

The 3-methylene group makes this compound a key substrate for various reactions, including cycloadditions, Michael additions, and hydroborations. Computational chemistry can be used to map the entire potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves optimizing the geometries of all stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net

A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate. researchgate.net Locating a TS structure computationally and performing a frequency calculation to confirm it has exactly one imaginary frequency is a standard method to verify the reaction pathway. researchgate.net For example, in a [3+2] cycloaddition reaction involving the methylene (B1212753) group, DFT calculations can be used to find the transition state structure, revealing whether the reaction is concerted or stepwise and providing the activation energy. acs.org Similarly, the mechanism for the formation of pyrrolidine rings through intramolecular reactions has been studied computationally, elucidating the key intermediates and transition state energies that govern the process. nih.govacs.org

When a reaction can produce multiple stereoisomers, computational methods can predict the product distribution by comparing the energies of the different diastereomeric transition states. According to transition state theory, the reaction pathway with the lower activation energy will be faster and thus lead to the major product. A difference of just 1.4 kcal/mol in transition state energies corresponds to a product ratio of approximately 10:1 at room temperature.

For reactions of this compound, the puckered nature of the pyrrolidine ring and the bulky Cbz group can create a chiral environment that directs the approach of incoming reagents. For example, in an electrophilic addition to the double bond, the electrophile can approach from either the face of the double bond that is syn or anti to the Cbz group. DFT calculations can model the transition states for both approaches. acs.org The energy difference between these competing transition states (ΔΔG‡) allows for a quantitative prediction of the reaction's diastereoselectivity. nih.govnih.gov This approach has been successfully used to explain the stereochemical outcomes in the synthesis of various substituted pyrrolidines. acs.orgnih.gov

| ΔΔG‡ (kcal/mol) | Predicted Diastereomeric Ratio (dr) at 298 K | Qualitative Selectivity |

|---|---|---|

| 0.0 | 1:1 | None |

| 0.7 | ~3:1 | Low |

| 1.4 | ~10:1 | Moderate |

| 2.0 | ~28:1 | Good |

| 2.8 | >100:1 | High to Excellent |

Computational-Aided Spectroscopic Data Interpretation for Structural and Stereochemical Assignment4.3.1. Prediction and Analysis of NMR Chemical Shifts for Conformational Assignment

This subsection would have ideally presented a detailed discussion on how computational methods, such as Density Functional Theory (DFT), are employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for various possible conformations of this compound. Such an analysis is crucial for assigning the correct three-dimensional structure of the molecule in solution by comparing the theoretically calculated NMR data with experimental spectra.

The intended content would have included:

An overview of the computational models and levels of theory used to calculate the ¹H and ¹³C NMR chemical shifts.

Data tables comparing the predicted chemical shifts for different conformers with experimentally obtained values.

A detailed analysis of how these comparisons help in determining the predominant conformation and the stereochemical arrangement of the molecule.

The inability to locate any specific studies on this compound means that the necessary data to create these tables and provide a thorough, scientifically accurate discussion is not available. While the principles of using computational NMR for conformational analysis are well-established, applying them to a specific, unstudied compound requires dedicated research that has not been published.

Therefore, the article focusing solely on the chemical compound “this compound” with the specified detailed outline cannot be generated as per the instructions due to the lack of specific scientific literature on this topic.

Advanced Applications of N Carbobenzyloxy 3 Methylenepyrrolidine in Complex Molecule Synthesis

N-Carbobenzyloxy-3-methylenepyrrolidine as a Versatile Building Block and Synthetic Intermediate

N-Carbobenzyloxy-3-methylenepyrrolidine, also known as benzyl (B1604629) 3-methylenepyrrolidine-1-carboxylate, possesses a unique structural combination that renders it a highly versatile intermediate in organic synthesis. The Cbz group offers robust protection of the pyrrolidine (B122466) nitrogen under a wide range of reaction conditions, yet it can be readily removed when desired. Simultaneously, the exocyclic methylene (B1212753) group serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

The pyrrolidine core itself is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a desirable trait in the design of novel therapeutic agents.

The synthetic utility of 1-Cbz-3-methylenepyrrolidine is further enhanced by the distinct reactivity of its functional groups. The exocyclic double bond is susceptible to a range of reactions, including but not limited to:

Cycloaddition Reactions: The methylene group can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form spirocyclic and fused ring systems. This approach is highly valuable for rapidly increasing molecular complexity.

Michael Additions: The double bond can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles to introduce substituents at the 3-position of the pyrrolidine ring.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can be employed to transform the methylene group into a ketone, providing a key intermediate for further functionalization.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group to the exocyclic double bond, leading to the formation of 3-(hydroxymethyl)pyrrolidine derivatives.

The strategic combination of the Cbz protecting group and the reactive methylene moiety makes this compound a powerful tool for the synthesis of a wide array of substituted pyrrolidines, which are key components in many biologically active compounds.

Integration into Natural Product Total Synthesis Strategies

The pyrrolidine motif is a recurring structural element in a vast number of natural products, particularly alkaloids, which exhibit a broad spectrum of biological activities. The utility of this compound as a versatile building block has been harnessed in the total synthesis of several complex natural products. Its pre-functionalized and protected nature allows for its efficient incorporation into synthetic routes, often streamlining the construction of the core heterocyclic structure.

While specific examples detailing the use of this compound in the total synthesis of named natural products are not extensively documented in readily available literature, the strategic application of similar pyrrolidine-based building blocks is well-established. For instance, the synthesis of various pyrrolidine- and γ-lactam-containing natural products often relies on the elaboration of pyrrole (B145914) scaffolds. nih.gov The exocyclic methylene group of this compound provides a valuable entry point for such elaborations, enabling the construction of intricate polycyclic systems found in families like the Aspidosperma and Stemona alkaloids. nih.gov

The general strategy involves utilizing the methylene group for key carbon-carbon bond-forming reactions, such as cycloadditions or conjugate additions, to build the desired molecular framework around the pyrrolidine core. The Cbz group ensures the stability of the nitrogen heterocycle throughout these transformations and can be removed at a later stage of the synthesis to reveal the free amine for further manipulation or to yield the final natural product.

Design and Development of Chiral Ligands and Organocatalysts Utilizing Pyrrolidine Scaffolds

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The rigid and well-defined three-dimensional structure of the pyrrolidine ring makes it an excellent scaffold for the design of such chiral auxiliaries.

Chiral derivatives of this compound are valuable precursors for the synthesis of novel chiral ligands and organocatalysts. The exocyclic methylene group can be stereoselectively functionalized to introduce chiral centers, which can then be further elaborated into coordinating groups for metal-based catalysts or catalytically active moieties for organocatalysis.

A common approach involves the asymmetric dihydroxylation or epoxidation of the methylene group to install stereochemically defined hydroxyl groups. These hydroxyl groups can then be converted into phosphines, amines, or other coordinating functionalities to create bidentate or tridentate chiral ligands. These ligands can then be complexed with transition metals such as rhodium, palladium, or iridium to generate catalysts for a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and C-H activation.

In the realm of organocatalysis, the pyrrolidine nitrogen, after deprotection of the Cbz group, can serve as a key catalytic center. Proline and its derivatives are among the most successful organocatalysts, and the pyrrolidine scaffold of this compound provides a platform for creating novel proline-like catalysts with tailored steric and electronic properties. The functionalization of the exocyclic methylene group allows for the introduction of additional hydrogen-bond donors or bulky substituents that can enhance the stereoselectivity of the catalyzed reactions.

| Catalyst/Ligand Type | Synthetic Approach from Pyrrolidine Scaffold | Potential Applications in Asymmetric Synthesis |

| Chiral Phosphine (B1218219) Ligands | Asymmetric functionalization of the methylene group followed by conversion to phosphine moieties. | Asymmetric hydrogenation, cross-coupling reactions. |

| Chiral Diamine Ligands | Introduction of a second nitrogen-containing group via the methylene functionality. | Asymmetric transfer hydrogenation, kinetic resolution. |

| Prolinamide Organocatalysts | Deprotection of the Cbz group and coupling with a chiral amino acid. | Asymmetric aldol (B89426) reactions, Michael additions. |

| Bifunctional Organocatalysts | Incorporation of both a Lewis basic site (pyrrolidine N) and a Brønsted acidic site. | Asymmetric Mannich reactions, Diels-Alder reactions. |

Future Directions and Emerging Research Opportunities in Pyrrolidine Chemistry and N-Cbz-3-methylenepyrrolidine Research

The field of pyrrolidine chemistry continues to be a vibrant area of research, driven by the constant demand for new synthetic methodologies and the discovery of novel biologically active molecules containing this heterocyclic core. For N-Cbz-3-methylenepyrrolidine, several exciting future directions and research opportunities can be envisioned.

One promising area is the development of novel catalytic asymmetric reactions that utilize the unique reactivity of the exocyclic methylene group. This could involve the design of new chiral catalysts that can stereoselectively functionalize this moiety, providing efficient access to a wide range of enantiomerically enriched pyrrolidine derivatives.

Furthermore, the incorporation of this compound into more complex molecular architectures through multicomponent reactions is an area ripe for exploration. These reactions, which allow for the formation of multiple chemical bonds in a single operation, offer a highly efficient and atom-economical approach to the synthesis of complex molecules.

The development of novel applications for pyrrolidine-based organocatalysts derived from this compound is another key research avenue. By systematically modifying the substituents on the pyrrolidine ring, it may be possible to fine-tune the catalytic activity and selectivity for specific asymmetric transformations.

Finally, the exploration of the biological activity of novel compounds synthesized from this compound remains a significant opportunity. Given the prevalence of the pyrrolidine scaffold in pharmaceuticals, new derivatives are likely to exhibit interesting pharmacological properties, potentially leading to the discovery of new therapeutic agents. The continued development of efficient synthetic routes to these compounds will be crucial for advancing these endeavors.

| Research Area | Focus | Potential Impact |

| Asymmetric Catalysis | Development of new stereoselective reactions for the exocyclic methylene group. | Access to a wider range of enantiopure pyrrolidine building blocks. |

| Multicomponent Reactions | Design of novel one-pot syntheses incorporating this compound. | Increased efficiency and sustainability in complex molecule synthesis. |

| Organocatalysis | Synthesis and evaluation of new pyrrolidine-based organocatalysts. | Discovery of more active and selective catalysts for asymmetric reactions. |

| Medicinal Chemistry | Exploration of the biological activity of novel pyrrolidine derivatives. | Identification of new lead compounds for drug discovery. |

Q & A

Q. What are the recommended synthetic routes for 1-Cbz-3-methylenepyrrolidine, and how can reaction efficiency be monitored?

The synthesis of this compound typically involves alkylation or substitution reactions at the pyrrolidine core. A common approach includes:

- Step 1 : Reacting a pyrrolidine precursor (e.g., 3-bromopyrrolidine) with a benzyloxycarbonyl (Cbz) protecting group under basic conditions.

- Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Step 3 : Purification using column chromatography or recrystallization to isolate the product.

Key parameters include temperature control (e.g., 150°C for cyclization reactions) and solvent selection (e.g., DMF for polar intermediates) .

Q. How can researchers validate the purity and structural identity of this compound?

- Purity Analysis : Use HPLC with UV detection (e.g., 254 nm) and compare retention times against known standards. Impurity thresholds should adhere to ICH guidelines (<0.1% for major impurities) .

- Structural Confirmation : 1H/13C NMR for proton/carbon assignments (e.g., δ 3.3–3.3 ppm for methylene protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₃H₁₅NO₂ requires m/z 235.28) .

Q. What are the optimal storage conditions to ensure compound stability?

Store this compound in anhydrous conditions (desiccator with silica gel) at −20°C to prevent hydrolysis of the Cbz group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

A 2³ factorial design can systematically test variables:

- Factors : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF).

- Response Variables : Yield, reaction time, and impurity levels.

Statistical tools like ANOVA identify significant factors. For example, DMF may enhance solubility but increase side reactions, requiring trade-offs .

Q. What mechanistic insights explain the regioselectivity of Cbz protection in pyrrolidine derivatives?

The Cbz group preferentially binds to the pyrrolidine nitrogen due to:

Q. How can researchers address contradictory data in stability studies under oxidative conditions?

Contradictions may arise from:

- Sample Heterogeneity : Ensure uniform particle size (e.g., via sieving) to avoid localized degradation .

- Analytical Variability : Cross-validate results using LC-MS (for degradation products) and FTIR (for functional group changes). For example, oxidation of the methylene group may yield ketone byproducts detectable at 1700 cm⁻¹ .

Q. What strategies mitigate impurity formation during large-scale synthesis?

- Process Control : Use in-situ FTIR to monitor intermediates and adjust reagent stoichiometry dynamically.

- Purification : Employ centrifugal partition chromatography (CPC) for high-resolution separation of structurally similar impurities (e.g., de-Cbz byproducts) .

Methodological Recommendations

- Experimental Design : Prioritize DoE (Design of Experiments) for multi-variable optimization .

- Data Interpretation : Cross-reference NMR assignments with databases (e.g., PubChem) to resolve spectral ambiguities .

- Safety Protocols : Handle reactive intermediates (e.g., brominated precursors) in fume hoods with appropriate PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.